Octanoyl L-Carnitine-d3 Chloride

Metabolomics Quantitative Mass Spectrometry Isotope Dilution

Choose Octanoyl L-Carnitine-d3 Chloride (CAS 1334532-24-9) for unmatched quantitative accuracy in acylcarnitine analysis. Unlike unlabeled analogs, this deuterated internal standard provides a definitive +3 Da mass shift at ≥99% isotopic purity, eliminating co-elution bias and correcting matrix effects in complex biological matrices. Essential for CLIA/CAP labs conducting MCAD deficiency screening or mitochondrial β-oxidation flux studies, it delivers publication-grade linearity (R²>0.99) and precision (<1% RSD). Confidently source your GMP-compliant isotope standard here.

Molecular Formula C15H30ClNO4
Molecular Weight 326.87 g/mol
Cat. No. B1147581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctanoyl L-Carnitine-d3 Chloride
Molecular FormulaC15H30ClNO4
Molecular Weight326.87 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
InChIInChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H/t13-;/m1./s1/i2D3;
InChIKeyMYMFUYYXIJGKKU-HZUATLIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octanoyl L-Carnitine-d3 Chloride: A Deuterated Medium-Chain Acylcarnitine Internal Standard for Quantification in Metabolic Research


Octanoyl L-Carnitine-d3 Chloride (CAS 1334532-24-9) is the deuterium-labeled derivative of Octanoyl-L-carnitine chloride, a medium-chain acylcarnitine . It contains three deuterium atoms substituting hydrogen on the quaternary ammonium methyl group, resulting in a molecular weight of 326.87 g/mol . This stable isotope-labeled analog is designed for use as an internal standard in quantitative GC-MS and LC-MS/MS methods for the analysis of octanoyl-L-carnitine in biological matrices .

Why Unlabeled Octanoyl-L-Carnitine Cannot Substitute for Octanoyl L-Carnitine-d3 Chloride in Quantitative LC-MS Workflows


In quantitative mass spectrometry, unlabeled analytes (e.g., Octanoyl-L-carnitine chloride) cannot serve as internal standards because they co-elute and are spectrally indistinguishable from the endogenous analyte, introducing systematic bias from matrix effects and extraction variability [1]. The deuterated analog overcomes this by creating a unique, resolved MS signal with a +3 Da mass shift, enabling accurate isotope dilution quantification [2]. However, not all deuterated acylcarnitines are equivalent; variations in deuterium labeling position and purity directly impact assay precision, and substitution with a non-identical deuterated internal standard (e.g., a shorter or longer chain acylcarnitine-d3) fails to correct for compound-specific matrix effects and recovery differences [3].

Quantitative Evidence Guide: Octanoyl L-Carnitine-d3 Chloride vs. Unlabeled and Alternative Internal Standards


Mass Shift (+3 Da) Enables MS Resolution from Endogenous Analyte

Octanoyl L-Carnitine-d3 Chloride incorporates three deuterium atoms at the N-methyl position, yielding a molecular weight of 326.87 g/mol . This is +3.02 Da higher than the unlabeled Octanoyl-L-carnitine chloride (MW 323.85 g/mol) . In MS/MS, this mass shift permits complete chromatographic co-elution with the analyte while providing a distinct, interference-free MRM transition for quantification.

Metabolomics Quantitative Mass Spectrometry Isotope Dilution

Deuterated Purity ≥99% Ensures Minimal Unlabeled Analyte Contamination

The commercial specification for Octanoyl L-Carnitine-d3 Chloride is ≥99% deuterated forms (d1-d3), with multiple vendors reporting purities of 99.0% to 99.97% . In contrast, the unlabeled Octanoyl-L-carnitine chloride is typically supplied at ≥95% purity . The high isotopic purity of the deuterated analog minimizes the contribution of unlabeled internal standard to the analyte channel, a critical factor in maintaining assay linearity at low endogenous concentrations.

Isotopic Purity Internal Standard LC-MS Assay Validation

Validated as Internal Standard in High-Linearity Acylcarnitine Profiling Assay (R² >0.99)

Octanoylcarnitine-d3 (C8-d3) was employed as one of three deuterated internal standards in a paper spray tandem MS method for urinary acylcarnitine quantification [1]. Using this internal standard, calibration curves for C0–C12 and C16 acylcarnitines achieved correlation coefficients >0.99, with overall mean accuracy of 98.9% and mean RSD of 1% across three concentration levels (0.8, 8, and 20 mg L⁻¹) [1]. This performance is attributable to the compound's matched physicochemical properties with the C8:0 analyte, which is not replicated by non-C8 deuterated internal standards.

Acylcarnitine Quantification Paper Spray MS Clinical Metabolomics

Chemical Stability and Handling: 3-Year Powder Stability at -20°C vs. Unlabeled Analog

According to supplier technical datasheets, Octanoyl L-Carnitine-d3 Chloride powder is stable for 3 years when stored at -20°C . The unlabeled Octanoyl-L-carnitine chloride is reported to be stable for ≥4 years under identical storage conditions . While the unlabeled compound exhibits marginally longer shelf stability, the deuterated analog's 3-year stability is sufficient for most research and clinical laboratory workflows and does not impose restrictive cold-chain shipping requirements (shipped at ambient temperature).

Stability Storage Procurement Logistics

Solubility and Formulation Compatibility: DMSO Soluble with Defined In Vivo Formulation Options

Octanoyl L-Carnitine-d3 Chloride is soluble in DMSO , a property shared with the unlabeled analog (DMSO: 10 mg/mL; DMF: 20 mg/mL; Ethanol: 20 mg/mL) . However, the deuterated compound is explicitly characterized for use in common in vivo formulation vehicles (e.g., DMSO + PEG300 + Tween 80 + saline) [1], enabling direct translation to tracer studies in animal models without solubility-related reformulation.

Solubility In Vivo Formulation Preclinical Studies

Optimal Use Cases for Octanoyl L-Carnitine-d3 Chloride Based on Quantitative Evidence


Quantification of Octanoyl-L-Carnitine in Clinical Metabolomics and Newborn Screening Panels

The compound's +3 Da mass shift and ≥99% isotopic purity make it the definitive internal standard for LC-MS/MS quantification of C8:0 acylcarnitine in plasma, urine, and dried blood spots. It corrects for matrix effects and extraction variability, enabling accurate diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and other fatty acid oxidation disorders [1].

In Vivo Metabolic Tracing of Medium-Chain Fatty Acid Oxidation

Due to its defined DMSO solubility and compatibility with PEG300/Tween 80/saline formulations, Octanoyl L-Carnitine-d3 Chloride can be administered as a stable isotope tracer in animal models to track the fate of octanoyl-carnitine and assess mitochondrial β-oxidation flux [2]. This application is uniquely enabled by the deuterium label, which allows LC-MS differentiation from endogenous octanoylcarnitine pools.

Method Development and Validation for Acylcarnitine Profiling in Academic and Industrial Core Labs

The compound's demonstrated performance in publication-grade methods—achieving R² >0.99 and <1% RSD in urine acylcarnitine assays—positions it as a ready-to-use internal standard for developing and validating quantitative MS methods in metabolomics core facilities and pharmaceutical biomarker studies [1].

Stable Isotope-Labeled Reference Material for QA/QC in Clinical Diagnostic Assays

With 3-year powder stability at -20°C and ≥99% purity, the compound meets the stringent requirements for use as a calibration and quality control reference material in CLIA/CAP-regulated clinical laboratories performing acylcarnitine analysis for inherited metabolic disease screening .

Technical Documentation Hub

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